![molecular formula C12H11Br2N5 B14705932 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-10-8](/img/structure/B14705932.png)
5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2,5-dibromoaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is common to ensure product quality and safety.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the introduced functional groups.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex azo dyes and heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules, such as DNA and proteins, is of particular interest.
Medicine: The compound’s derivatives are explored for their therapeutic potential, including anti-inflammatory and antiviral activities. Research is ongoing to develop new drugs based on its structure.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles, inks, and coatings.
作用机制
The mechanism of action of 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to cellular stress and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to induce oxidative stress and modulate signaling pathways is well-documented.
相似化合物的比较
- 4-[(e)-(2,5-Dibromophenyl)diazenyl]-3,5-dimethylpyridine-2-amine
- 5-[(e)-(2,4-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- 3-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
Comparison: Compared to similar compounds, 5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine exhibits unique reactivity due to the presence of bromine atoms, which enhance its electrophilic character. This makes it more reactive in substitution reactions and potentially more effective in biological applications. Its structural configuration also allows for better interaction with biological targets, making it a promising candidate for further research and development.
属性
CAS 编号 |
24749-10-8 |
|---|---|
分子式 |
C12H11Br2N5 |
分子量 |
385.06 g/mol |
IUPAC 名称 |
5-[(2,5-dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H11Br2N5/c1-6-11(7(2)17-12(15)16-6)19-18-10-5-8(13)3-4-9(10)14/h3-5H,1-2H3,(H2,15,16,17) |
InChI 键 |
UADJIKFHMVGAEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
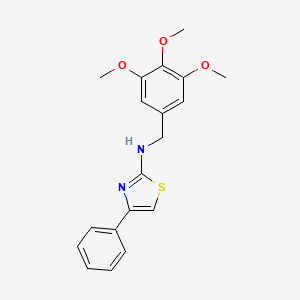
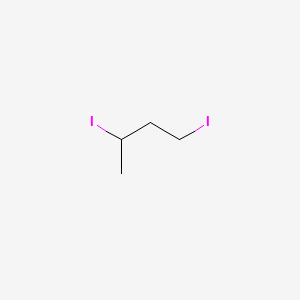
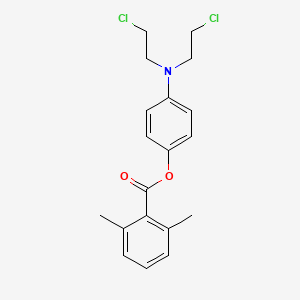
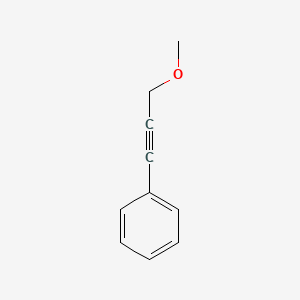
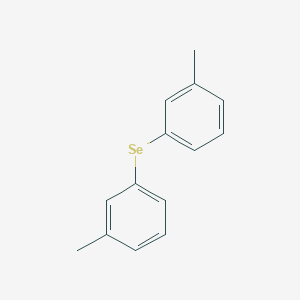


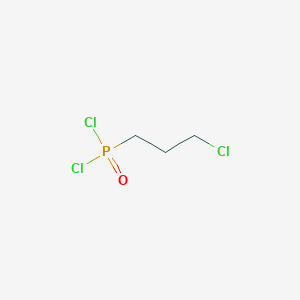
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
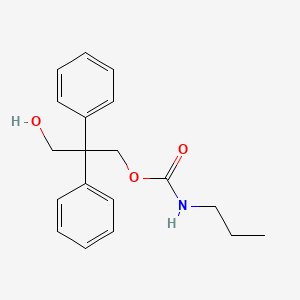

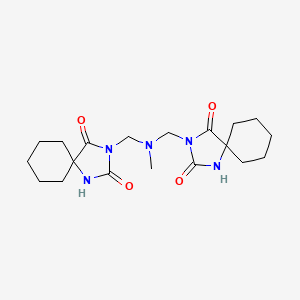
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
